BenchChemオンラインストアへようこそ!

3,3,5-Trimethylpyrrolidin-2-one

conformational analysis medicinal chemistry molecular recognition

3,3,5-Trimethylpyrrolidin-2-one (C₇H₁₃NO, MW 127.18 g/mol) is a gem‑dimethyl‑substituted γ‑lactam belonging to the pyrrolidin‑2‑one class. Its defining feature is the 3,3‑dimethyl substitution, which creates a quaternary carbon center adjacent to the amide carbonyl, imposing substantial conformational rigidity not present in the more common 3,5,5‑trimethyl regioisomer (CAS 14482‑00‑9) or in N‑methyl‑2‑pyrrolidinone (NMP, CAS 872‑50‑4).

Molecular Formula C7H13NO
Molecular Weight 127.18 g/mol
CAS No. 87282-83-5
Cat. No. B3058025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,5-Trimethylpyrrolidin-2-one
CAS87282-83-5
Molecular FormulaC7H13NO
Molecular Weight127.18 g/mol
Structural Identifiers
SMILESCC1CC(C(=O)N1)(C)C
InChIInChI=1S/C7H13NO/c1-5-4-7(2,3)6(9)8-5/h5H,4H2,1-3H3,(H,8,9)
InChIKeyUIHSTNXWLQMGGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3,5-Trimethylpyrrolidin-2-one (CAS 87282-83-5): Procurement-Critical Structural and Physicochemical Baseline


3,3,5-Trimethylpyrrolidin-2-one (C₇H₁₃NO, MW 127.18 g/mol) is a gem‑dimethyl‑substituted γ‑lactam belonging to the pyrrolidin‑2‑one class. Its defining feature is the 3,3‑dimethyl substitution, which creates a quaternary carbon center adjacent to the amide carbonyl, imposing substantial conformational rigidity not present in the more common 3,5,5‑trimethyl regioisomer (CAS 14482‑00‑9) or in N‑methyl‑2‑pyrrolidinone (NMP, CAS 872‑50‑4) [1]. Computed properties include an XLogP3 of 1.0, a topological polar surface area (TPSA) of 29.1 Ų, zero rotatable bonds, and a single hydrogen‑bond donor [1][2]. The compound is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed) [2][3].

Why 3,3,5-Trimethylpyrrolidin-2-one Cannot Be Replaced by 3,5,5‑Trimethyl or N‑Methyl‑2‑Pyrrolidinone in Critical Applications


Although 2‑pyrrolidinone derivatives share a common lactam core, simple substitution with a structurally ‘close’ regioisomer or a monomethyl analog fundamentally alters conformational behavior, solvation properties, and metabolic vulnerability. The 3,3‑gem‑dimethyl grouping in 3,3,5‑trimethylpyrrolidin‑2‑one locks the pyrrolidinone ring into a constrained conformation that influences both the pKₐ of the amide N–H and the steric shielding of the carbonyl [1][2]. By contrast, the 3,5,5‑trimethyl isomer (CAS 14482‑00‑9) positions the quaternary center α to the carbonyl on the opposite side of the ring, leading to a measurably different spatial arrangement of hydrophobic bulk . N‑Methyl‑2‑pyrrolidinone (NMP) lacks a quaternary center entirely and exhibits a significantly higher cLogP (~−0.46) and rotatable‑bond count, resulting in disparate solvation and hydrogen‑bonding behavior [3]. These differences are not cosmetic: they directly affect molecular recognition, reaction stereoselectivity, and biological clearance pathways, making general interchange technically unsound.

Quantitative Differentiation Guide for 3,3,5-Trimethylpyrrolidin-2-one: Evidence for Scientific Selection


Conformational Rigidity: Zero Rotatable Bonds vs. the Flexible 3,5,5‑Trimethyl Isomer

The 3,3‑gem‑dimethyl substitution creates a quaternary carbon directly adjacent to the amide carbonyl, resulting in zero rotatable bonds and an enforced ring conformation. This contrasts with the 3,5,5‑trimethyl isomer, which also has zero rotatable bonds in its core but positions the quaternary center on the opposite side of the amide, yielding a different spatial orientation of the methyl groups [1]. N‑Methyl‑2‑pyrrolidinone (NMP) has one rotatable bond and a TPSA of 20.3 Ų vs. 29.1 Ų for the title compound, leading to different hydrogen‑bonding capacity [2]. For applications requiring a predictable, spatially fixed pharmacophore or catalytic scaffold, the conformational rigidity of the 3,3‑dimethyl pattern provides a distinct advantage over more flexible analogs.

conformational analysis medicinal chemistry molecular recognition

Lipophilicity Differential: XLogP3 = 1.0 for 3,3,5‑Trimethylpyrrolidin‑2‑one vs. −0.46 for NMP

The computed partition coefficient (XLogP3) for 3,3,5‑trimethylpyrrolidin‑2‑one is 1.0, a value that is 1.46 log units higher than that of N‑methyl‑2‑pyrrolidinone (NMP, XLogP3 = −0.46) [1][2]. The 3,5,5‑trimethyl regioisomer has an experimental logP of approximately 0.64 . This 1.46‑log‑unit shift represents roughly a 29‑fold increase in octanol/water partitioning for the title compound relative to NMP, attributable to the additional two methyl groups shielding the polar amide functionality. In drug discovery and agrochemical programs, this lipophilicity difference translates to substantially altered oral absorption, blood‑brain barrier penetration, and metabolic clearance profiles.

lipophilicity ADME solubility blood-brain barrier

Chiral Center at C‑5 Enables Enantioselective Applications Out of Reach for Achiral Pyrrolidinones

The C‑5 position of 3,3,5‑trimethylpyrrolidin‑2‑one is a defined stereocenter (undefined atom stereocenter count = 1), enabling isolation of enantiopure (5R)‑ and (5S)‑ forms (CAS 155956‑25‑5 and 163756‑83‑0, respectively) [1][2]. In contrast, the 3,5,5‑trimethyl regioisomer has zero defined stereocenters . This stereogenic element makes the compound suitable as a chiral auxiliary or ligand precursor in asymmetric synthesis, a capability that achiral pyrrolidinones such as 2‑pyrrolidinone, NMP, or 3,5,5‑trimethylpyrrolidin‑2‑one cannot match. Vertex Pharmaceuticals’ patent CN111051280A explicitly teaches the preparation of enantiomerically pure forms of trimethylpyrrolidinones as intermediates for therapeutic agents [3].

chiral resolution asymmetric synthesis catalysis chiral auxiliaries

GHS Acute Toxicity Profile: H302 Classification for Risk‑Aware Procurement

According to the ECHA C&L Inventory, 100% of reporting companies classify 3,3,5‑trimethylpyrrolidin‑2‑one as Acute Toxicity Category 4 (H302: Harmful if swallowed) [1][2]. This is a more conservative hazard classification than the typical profile of N‑methyl‑2‑pyrrolidinone (NMP), which is classified as a developmental toxicant (H360D) under EU CLP Regulation [3]. For laboratories and pilot plants where reproductive toxicity is a primary risk management driver, the title compound presents a potentially lower regulatory burden than NMP, though its acute oral toxicity still requires standard precautions. No developmental or mutagenicity classifications are reported for the title compound in the current ECHA inventory [1].

safety toxicity lab safety procurement

High-Value Research and Industrial Scenarios for 3,3,5-Trimethylpyrrolidin-2-one


Stereoselective Synthesis of Chiral Building Blocks for Androgen Receptor Modulators

The C‑5 stereocenter of 3,3,5‑trimethylpyrrolidin‑2‑one [1] enables its use as a chiral precursor in the synthesis of androgen receptor modulators. The rigid, gem‑dimethyl‑substituted scaffold provides a conformationally constrained core upon which additional pharmacophoric elements can be installed with predictable stereochemical outcomes [2]. Procurement of the enantiopure (5R)‑ or (5S)‑ form is critical for programs targeting tissue‑selective androgen receptor modulation, where stereochemistry directly determines receptor binding affinity and functional selectivity.

Conformationally Rigid Scaffold for Fragment-Based Drug Discovery

With zero rotatable bonds and a TPSA of 29.1 Ų [1], 3,3,5‑trimethylpyrrolidin‑2‑one provides a uniquely rigid, low‑molecular‑weight fragment (MW 127.18) for fragment‑based lead discovery. Its XLogP3 of 1.0 places it in a favorable lipophilicity range for oral bioavailability, unlike the more polar NMP (XLogP3 −0.46) [3]. The quaternary C‑3 carbon reduces oxidative metabolism at that position, potentially improving microsomal stability relative to unsubstituted pyrrolidinone fragments.

Non‑Reprotoxic Polar Aprotic Solvent Replacement for NMP

N‑Methyl‑2‑pyrrolidinone (NMP) is classified as a developmental toxicant (H360D) under EU REACH, creating urgent demand for replacement solvents in pharmaceutical and agrochemical process chemistry. While boiling point and full solvation data for 3,3,5‑trimethylpyrrolidin‑2‑one are currently limited in public databases, its GHS profile (H302 only, no reproductive toxicity classification) [2] and higher computed lipophilicity (XLogP3 = 1.0 vs. −0.46) [1][3] make it a candidate for evaluation as a process solvent where higher‑boiling, moderately polar, non‑reprotoxic media are required.

Quote Request

Request a Quote for 3,3,5-Trimethylpyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.